![molecular formula CH8ClN5 B213125 1,3-Diaminoguanidine hydrochloride CAS No. 36062-19-8](/img/structure/B213125.png)
1,3-Diaminoguanidine hydrochloride
Overview
Description
1,3-Diaminoguanidine hydrochloride is a white or grayish crystalline powder . It is used as an intermediate for the synthesis of energetic salts or materials based on dinitroguanidine . It also undergoes condensation reactions with various compounds to yield different derivatives .
Synthesis Analysis
This compound can be synthesized through various methods. For instance, it can undergo a condensation reaction with 4-isothiocyanato-4-methylpentane-2-one to yield condensed pyrimidines . It can also react with various aldehydes and ketones to yield bis guanidine derivatives .
Molecular Structure Analysis
The molecular formula of this compound is CH8ClN5 . Its molecular weight is 125.56 g/mol . The InChIKey of the compound is HAZRIBSLCUYMQP-UHFFFAOYSA-N .
Chemical Reactions Analysis
This compound undergoes condensation reactions with various compounds. For example, it reacts with 4-isothiocyanato-4-methylpentane-2-one to yield condensed pyrimidines . It can also react with various aldehydes and ketones to yield bis guanidine derivatives .
Physical And Chemical Properties Analysis
This compound is a white or grayish crystalline powder . It has a melting point of 170°C . It is soluble in water .
Scientific Research Applications
Synthesis and Chemistry
- It's used in the synthesis of 3,6-diamino-1,2,4,5-tetrazine, offering a route to diheterocyclic systems (Coburn & Ott, 1990).
- 1,3-Diaminoguanidine hydrochloride is vital in the preparation of condensed pyrimidines, with various compounds showing potential anti-inflammatory and analgesic activities (Sondhi et al., 2008).
- It is used in the synthesis of guanidinium chloride derivatives, which act as colorimetric and selective sensors for fluoride (Wang et al., 2018).
Solar Cell Technology
- In perovskite solar cells, 1,3-diaminoguanidine monohydrochloride improves efficiency by increasing grain size and reducing trap density in the MAPbI3 film (Yao et al., 2019).
Materials Science
- It's used in the synthesis of ruthenium(II) complexes with bis-guanidine ligands, showing potential in materials science (Tang et al., 2018).
- Its reaction with salicylaldehyde leads to bis-hydrazone, forming complexes with transition metals like copper(II) and nickel(II) (Popov et al., 2008).
Energetic Materials
- It is a precursor for the synthesis of 1,5-diamino-1H-tetrazole (DAT), which forms salts and complexes with strong acids and perchlorates, showing potential in high-energy density materials (Yan, 2009).
Analytical Chemistry
- High-Performance Liquid Chromatography (HPLC) is employed to determine its content, highlighting its importance in analytical chemistry (Shen Ke-jin, 2014).
Theoretical and Computational Studies
- Computational studies have explored the electronic structure and electron delocalization in diaminoguanidine, shedding light on its chemical properties (Bharatam & Iqbal, 2006).
Safety and Hazards
When handling 1,3-Diaminoguanidine hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . All sources of ignition should be removed .
Mechanism of Action
Target of Action
It is known to be an intermediate in the synthesis of other compounds, such as dinitroguanidine , which suggests that it may interact with various biological targets depending on the specific context.
Mode of Action
1,3-Diaminoguanidine monohydrochloride undergoes condensation reactions with various compounds. For instance, it reacts with 4-isothiocyanato-4-methylpentane-2-one to yield condensed pyrimidines and with various aldehydes and ketones to yield bis guanidine derivatives . These reactions suggest that the compound can interact with its targets through the formation of covalent bonds, leading to changes in the chemical structure of the target molecules.
Pharmacokinetics
Its solubility in water suggests that it could potentially be well-absorbed and distributed in the body.
Action Environment
The action of 1,3-Diaminoguanidine monohydrochloride can be influenced by various environmental factors. For instance, its reactivity could be affected by the pH and temperature of the environment . Additionally, its hygroscopic nature suggests that it could be sensitive to moisture in the environment.
properties
IUPAC Name |
1,2-diaminoguanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH7N5.ClH/c2-1(5-3)6-4;/h3-4H2,(H3,2,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZRIBSLCUYMQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN)(N)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N\N)(\N)/NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH8ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4364-78-7 (Parent) | |
Record name | 1,3-Diaminoguanidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036062198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Diaminoguanidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038360746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8068092 | |
Record name | Carbonimidic dihydrazide, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8068092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38360-74-6, 36062-19-8 | |
Record name | Carbonimidic dihydrazide, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38360-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3-Diaminoguanidine monohydrochloride | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=36062-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3-Diaminoguanidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036062198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Diaminoguanidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038360746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonimidic dihydrazide, hydrochloride (1:?) | |
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Record name | Carbonimidic dihydrazide, hydrochloride | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-diaminoguanidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.035 | |
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Record name | 1,3-diaminoguanidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 1,3-DIAMINOGUANIDINE HYDROCHLORIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of 1,3-diaminoguanidine hydrochloride in medicinal chemistry?
A1: this compound serves as a valuable building block in synthesizing various heterocyclic compounds, particularly condensed pyrimidines and triazoles. [, ] These heterocyclic compounds demonstrate potential for biological activity, specifically as anti-inflammatory and analgesic agents. [] For instance, condensation reactions of this compound with different isothiocyanates yielded compounds with promising analgesic activity. []
Q2: How does the structure of this compound lend itself to the development of novel energetic materials?
A2: The high nitrogen content in this compound makes it a suitable precursor for synthesizing energetic materials. [] Researchers have successfully synthesized novel 1,2,4-triazole-based systems using this compound monohydrate as the starting material. [] These nitrogen-rich triazole compounds hold promise for applications in high-energy-density material science. []
Q3: Can you elaborate on the use of this compound in modifying membrane properties and its implications?
A3: this compound, alongside dopamine and amino-modified graphene oxide, can modify polyvinylidene fluoride (PVDF) membranes to enhance their antifouling properties. [] Incorporating this compound introduces guanidyl groups on the membrane surface, improving hydrophilicity and contributing to antimicrobial activity. [] This modification results in a membrane with enhanced performance, particularly in resisting organic fouling and exhibiting antimicrobial properties. []
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